molecular formula C19H34O2 B116591 Methyl linoleate CAS No. 112-63-0

Methyl linoleate

Cat. No.: B116591
CAS No.: 112-63-0
M. Wt: 294.5 g/mol
InChI Key: WTTJVINHCBCLGX-NQLNTKRDSA-N
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Description

Methyl linoleate (C19H34O2) is the methyl ester of linoleic acid (C18:2 ω-6), a polyunsaturated fatty acid with two double bonds at positions 9 and 12. It is a prominent fatty acid methyl ester (FAME) found in plant oils, seeds, and fungal extracts, often serving as a key component in biodiesel production, lipid peroxidation studies, and bioactive compound research . Its abundance in natural sources, such as avocado seeds (up to 63.24% of total compounds) and Pleurotus ferulae extracts (~60%), underscores its industrial and biochemical relevance .

Preparation Methods

Chemical Synthesis Methods

Transesterification of Safflower Oil

Safflower oil, containing 70–80% linoleic acid, is a primary source for methyl linoleate synthesis. The process involves alkaline transesterification:

  • Reaction Conditions :

    • Safflower oil is refluxed with methanol (6:1 molar ratio) and potassium hydroxide (1% w/w) at 65°C for 1 hour .

    • Glycerol is removed via phase separation, and the crude methyl esters are washed with water to residual catalysts.

  • Yield and Purity :

    • Initial transesterification yields 85–90% methyl esters, with linoleate constituting ~78% of the product .

    • Saturated esters (e.g., methyl palmitate) are removed via urea adduction (discussed in §3.1).

Direct Esterification of Linoleic Acid

Linoleic acid is esterified using methanol under acid catalysis:

  • Catalytic Esterification :

    • Linoleic acid is refluxed with methanol (10:1 molar ratio) and sulfuric acid (2% v/v) at 70°C for 4 hours .

    • The reaction achieves >95% conversion, with water removal enhancing equilibrium shift.

  • Neutralization and Isolation :

    • Post-reaction, the mixture is neutralized with sodium bicarbonate, and this compound is extracted using hexane .

Purification Techniques

Urea Adduction

Urea forms inclusion complexes with saturated fatty acid esters, enabling separation of unsaturated this compound:

  • Procedure :

    • Crude methyl esters are dissolved in hot methanol (70°C) with urea (3:1 urea:ester ratio) .

    • Cooling to 4°C precipitates urea-saturated ester complexes, while unsaturated esters remain solubilized.

  • Efficiency :

    • Two adduction cycles increase linoleate purity from 78% to 94%, reducing saturated contaminants (e.g., methyl stearate) to <5% .

Silica Gel Column Chromatography

Silica gel chromatography resolves this compound from isomers and oxidation products:

  • Dry Column Chromatography :

    • Autoxidized this compound hydroperoxides are separated using a dry silica gel column (70–230 mesh) with hexane:diethyl ether (95:5) .

    • Fractions containing 9- and 13-hydroperoxy isomers are collected, with a recovery rate of 80–85% .

  • Isomer Resolution :

    • Reversed-phase HPLC (C18 column, methanol:water 85:15) resolves cis,cis- from trans,trans-methyl linoleate, achieving >99% purity .

Analytical Validation

Gas Chromatography (GC)

GC quantifies this compound purity and monitors reaction progress:

ParameterValue/DetailSource
ColumnDB-1ht (30 m × 0.25 mm I.D.)
Oven Temperature205°C (isothermal)
Retention Time12.3 min (this compound)
Detection Limit0.1 µg/mL

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) confirms esterification and double bond geometry:

  • δ 5.35–5.30 (m, 4H, CH=CH) .

  • δ 3.66 (s, 3H, OCH₃) .

Industrial and Research Applications

Lipid Peroxidation Studies

This compound serves as a model for radical-mediated oxidation:

  • Azo-Initiator Systems : 2,2′-azobis(2-amidinopropane) induces peroxidation, monitored via conjugated diene formation (234 nm absorbance) .

Polymer Chemistry

Epoxidized this compound (EML) is a bio-based plasticizer:

  • Epoxidation Yield : 97% using Prilezhaev (peracid) oxidation .

  • Viscosity : 35.6 cSt at 40°C, outperforming petrochemical alternatives .

Chemical Reactions Analysis

Alkylation and Oligomerization in Ionic Liquids

Methyl linoleate reacts with propene in Lewis acidic ionic liquids (ILs) to form branched and oligomeric products. Key findings include:

Catalyst SystemProducts Detected (M<sup>+</sup> m/z)Key Observations
GaCl<sub>3</sub> in [bmim]Cl294, 336, 378, 420Oligomerization dominates, forming dimers (609 m/z) and trimers (903 m/z) via conjugated diene intermediates. NMR confirms loss of bisallylic hydrogens.
Al(Tf<sub>2</sub>N)<sub>3</sub> in [bmim][Tf<sub>2</sub>N]336, 378, 420Propene addition products (1–3 propene units) identified. Transesterification observed, yielding isopropyl esters.
  • Mechanistic Insight : Initial conjugation of this compound’s double bonds precedes alkylation or oligomerization. GaCl<sub>3</sub> promotes hydrogen transfer, while Al(Tf<sub>2</sub>N)<sub>3</sub> favors electrophilic addition.

Thermal Auto-Oxidation

Incubation with bovine serum albumin (BSA) at 60°C induces lipid peroxidation:

  • Primary Products : Hydroperoxides (e.g., 9- and 13-hydroperoxy octadecadienoates).

  • Secondary Products : Aldehydes, ketones, and protein-bound pyrroles.

  • Protein Damage : Amino acid residues (e.g., lysine, histidine) oxidize, leading to browning and fluorescence. Lower BSA/lipid ratios accelerate oxidation (Table 1).

Table 1: Oxidation Metrics for this compound (60°C)

Protein/Lipid Ratio (w/w)Browning Intensity (ΔAbs)Fluorescence (ΔRFU)
10:10.15120
3:10.45320

Enzymatic Oxidation

Fungal lipoxygenases (LOX) catalyze regio- and stereospecific oxygenation:

  • Magnaporthe salvinii LOX : Produces 9S-hydroperoxy-(E,Z)-octadecadienoic acid (9S(E,Z)-HPODE).

  • Gaeumannomyces graminis LOX : Generates 13R-hydroperoxy-(E,Z)-octadecadienoic acid (13R(E,Z)-HPODE).

  • Applications : Carotenoid bleaching and hydroperoxide synthesis for industrial use.

Radical-Mediated Reactions

Thiyl radicals (RS- ) induce cis-trans isomerization, but autoinhibition limits cycle length:

  • Cycle Length : ~13–15 cycles for this compound vs. ~400–500 for monounsaturated analogs.

  • Mechanism : Allylic hydrogen abstraction (ΔH ≈ 85 kJ/mol) terminates radical chains, protecting PUFA integrity.

Transesterification

In Al(Tf<sub>2</sub>N)<sub>3</sub>/[bmim][Tf<sub>2</sub>N] systems:

  • Products : Isopropyl esters detected via GC-MS.

  • Driving Force : Lewis acid-mediated methanol elimination.

Key Analytical Challenges

  • GC-MS Limitations : Oligomers (>C<sub>36</sub>) degrade during analysis, yielding false M<sup>+</sup> 294 signals.

  • NMR Confirmation : 13C-NMR reveals quaternary carbons (125–140 ppm), confirming substituted double bonds in oligomers.

Scientific Research Applications

Biodiesel Production

Methyl linoleate is primarily recognized as a key component in biodiesel formulations. Its properties as a renewable energy source make it an attractive alternative to fossil fuels. Research has shown that this compound can be synthesized from vegetable oils, such as cottonseed oil, using enzymatic methods. A study optimized the synthesis process using Lipozyme, demonstrating efficient conversion rates and highlighting its potential as a sustainable biodiesel feedstock .

Lubricants and Coatings

The use of this compound in the formulation of bio-based lubricants and coatings is gaining traction. Its ability to undergo alkylation reactions in the presence of ionic liquids has been explored for producing branched esters suitable for lubrication applications. A study investigated the alkylation of this compound with propene using Lewis acidic ionic liquids, resulting in valuable branched chemicals that enhance lubricating properties . This research indicates the potential for developing eco-friendly lubricants that outperform conventional petroleum-based products.

Pharmaceutical Applications

This compound exhibits potential therapeutic properties, particularly in the context of oxidative stress and inflammation. Research has demonstrated that its ozonide derivative (this compound-9,10-ozonide) possesses significant cytotoxic effects on alveolar macrophages, indicating its relevance in studying inflammatory responses . Furthermore, studies suggest that supplementation with antioxidants can mitigate these toxic effects, providing insights into potential therapeutic strategies for managing oxidative stress-related conditions.

Food Science and Nutrition

In food science, this compound is studied for its sensory properties and health benefits. It plays a role in flavor perception and dietary fat detection. Research involving Wistar rats has shown varying responses to different fatty acids, including this compound, indicating its influence on taste and texture perception . Additionally, its incorporation into diets may offer cardiovascular benefits due to its unsaturated fatty acid profile.

Chemical Synthesis and Material Science

This compound serves as a substrate in various chemical synthesis processes. Its pyrolysis has been extensively studied to understand the pathways leading to valuable hydrocarbon products. Computational simulations have provided insights into the molecular dynamics of this compound pyrolysis, revealing multiple reaction pathways that can be harnessed for producing fuels and chemical precursors . This research underscores the compound's versatility as a feedstock for material science applications.

Bioactive Compounds

Emerging studies highlight the role of this compound in producing bioactive compounds through microbial fermentation processes. These bioactive metabolites exhibit antibacterial and antifungal activities, suggesting potential applications in pharmaceuticals and nutraceuticals . The exploration of these compounds could lead to novel therapeutic agents derived from natural sources.

Summary Table of Applications

Application AreaDescriptionKey Findings
Biodiesel ProductionUsed as a feedstock for biodiesel synthesis from vegetable oilsEfficient enzymatic synthesis from cottonseed oil
LubricantsExplored for use in bio-based lubricants through alkylation reactionsEnhanced lubricating properties when alkylated with propene
PharmaceuticalsInvestigated for therapeutic effects related to oxidative stressCytotoxic effects observed with ozonide derivative; antioxidant supplementation mitigates toxicity
Food ScienceStudied for sensory properties and health benefitsInfluences taste perception; potential cardiovascular benefits
Chemical SynthesisServes as a substrate for pyrolysis to produce hydrocarbonsMultiple reaction pathways identified through computational simulations
Bioactive CompoundsPotential source of antibacterial and antifungal agentsMicrobial fermentation yields bioactive metabolites with therapeutic potential

Mechanism of Action

The mechanism of action of methyl linoleate primarily involves its role in lipid oxidation and peroxidation. The compound undergoes autoxidation, forming lipid hydroperoxides, which can further decompose into reactive aldehydes and ketones. These reactive species can interact with cellular components, leading to oxidative stress and cell damage . The molecular targets include cell membranes, proteins, and nucleic acids, which can be affected by the reactive oxidation products.

Comparison with Similar Compounds

Methyl linoleate is structurally and functionally compared to other FAMEs, including methyl oleate (C18:1), methyl palmitate (C16:0), methyl stearate (C18:0), and methyl linolenate (C18:3). Key differences lie in chain length, degree of unsaturation, and resultant physicochemical properties.

Structural and Compositional Differences

Compound Structure Double Bonds Abundance in Natural Sources (%) Key Sources
This compound C18:2 ω-6 2 Up to 63.24 Avocado seeds , Pleurotus ferulae
Methyl Oleate C18:1 ω-9 1 15.23–39.76 Biodiesel , Pleurotus ferulae
Methyl Palmitate C16:0 0 9.66–32.04 Palm oil biodiesel , Coix lacrima-jobi
Methyl Linolenate C18:3 ω-3/6 3 <9.5 Coix lacrima-jobi , AI models
Methyl Stearate C18:0 0 Trace–6.15 Pleurotus ferulae , biodiesel

Notes:

  • Unsaturation impacts oxidative stability: this compound’s two double bonds make it more reactive than methyl oleate (1 double bond) or saturated esters like methyl palmitate .
  • In biodiesel, higher unsaturation (e.g., this compound) improves cold flow but reduces oxidative stability compared to saturated esters .

Functional and Reactivity Comparisons

Oxidation and Catalytic Behavior

  • This compound: Exhibits high reactivity in oxidation reactions. The HY340-900/Nb₂O₅/H₂O₂ system at 80°C efficiently oxidizes this compound, producing peroxides and hydroperoxides . Its conjugated diene structure facilitates radical-mediated lipid peroxidation under UVA light, as seen in chrysene derivatives .
  • Methyl Oleate : Less reactive due to a single double bond; predominantly undergoes epoxidation rather than peroxidation .
  • Methyl Palmitate/Stearate : Saturated esters resist oxidation but contribute to poor low-temperature performance in biodiesel .

Industrial and Biochemical Roles

Biodiesel Production

  • This compound: Constitutes 10.89–36.94% in sesame and palm oil biodiesel, improving cold flow but requiring antioxidants to mitigate oxidation .
  • Methyl Oleate : Higher concentrations (39.76%) enhance fuel lubricity .
  • Methyl Palmitate : A major saturated component (32.04%) in palm oil biodiesel, increasing cetane number but raising cloud point .

Polymerization and Alkylation

  • This compound participates in light-assisted polymerization with photoinitiators like ITX, forming alkyd resin radicals . Its alkylation with propene in ionic liquids ([bmim][Tf₂N]/Al(Tf₂N)₃) yields isomers with added propene units (M⁺ = 336–420 m/z), a reaction less feasible with saturated esters .

Biological Activity

Methyl linoleate, a fatty acid methyl ester derived from linoleic acid, has garnered attention for its diverse biological activities, including antifungal, antioxidant, and potential therapeutic effects. This article synthesizes recent research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various applications, and implications for health.

This compound is an unsaturated fatty acid methyl ester with the chemical formula C18H34O2C_{18}H_{34}O_2. It is characterized by two double bonds in its carbon chain, specifically at the 9th and 12th positions. This structure contributes to its reactivity and biological properties.

Antifungal Activity

Recent studies have demonstrated the antifungal properties of this compound. For instance, research indicated that this compound exhibits significant antifungal activity against various isolates of Paracoccidioides spp., with a minimum inhibitory concentration (MIC) of ≤ 62.5 µg/mL. The antifungal effect is likely due to the production of reactive oxygen species (ROS) when this compound is metabolized, which can damage fungal cell membranes and inhibit growth .

Table 1: Antifungal Activity of this compound

Fungal IsolateMIC (µg/mL)
Paracoccidioides brasiliensis≤ 62.5
Candida albicans≤ 125
Aspergillus niger≤ 250

Antioxidant Activity

This compound has also been studied for its antioxidant properties. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. A study reported that this compound demonstrated a dose-dependent ability to reduce DPPH radicals, a common method for assessing antioxidant capacity .

Figure 1: DPPH Radical Scavenging Activity of this compound

DPPH Scavenging Activity

Toxicological Studies

The toxicity of this compound-9,10-ozonide (MLO), a derivative formed during ozonation processes, was evaluated in vitro using alveolar macrophages. The study found that MLO was three times more toxic than cumene hydroperoxide, affecting macrophage phagocytosis. Interestingly, supplementation with vitamin C reduced sensitivity to MLO, suggesting that oxidative stress plays a role in its toxicity .

Table 2: Toxicity Comparison

CompoundToxicity Level (Relative)
This compound-Ozonide (MLO)High
Cumene HydroperoxideModerate

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species Production : this compound can generate ROS upon metabolism, contributing to its antifungal effects.
  • Inhibition of Enzymatic Activity : Studies indicate that this compound downregulates the expression of proteins involved in melanogenesis and potentially affects cellular signaling pathways related to inflammation and oxidative stress .
  • Interactions with Antioxidants : The presence of antioxidants like vitamin C can modulate the effects of this compound on cellular health.

Case Studies

A notable case study involved the use of this compound in food preservation. Researchers found that incorporating this compound into food products significantly reduced lipid peroxidation and extended shelf life by stabilizing fat components against oxidative degradation .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing methyl linoleate oxidation products, and how are they validated?

Gas chromatography-mass spectrometry (GC-MS) and infrared spectroscopy (IR) are widely used to identify hydroperoxides and conjugated dienes/trienes formed during oxidation. Validation involves cross-referencing retention times with standards and comparing spectral peaks (e.g., hydroxyl and carbonyl bands in IR) to established databases. Reproducibility is tested under controlled conditions (e.g., oxygen/nitrogen atmospheres) .

Q. How do reaction conditions influence the yield of conjugated dienes in this compound oxidation?

Optimal yields require precise control of temperature, oxygen exposure, and catalyst use. For example, hydroperoxide production is maximized at moderate temperatures (40–60°C) with minimal light exposure to avoid side reactions. Reaction quenching (e.g., rapid cooling) and purification via column chromatography help isolate products .

Q. What are the key indicators of thermal instability in this compound under inert vs. oxidative atmospheres?

Thermogravimetric analysis (TGA) under nitrogen shows higher initial decomposition temperatures (~250°C) compared to oxygen atmospheres (~200°C). Lower thermal stability in oxygen correlates with accelerated oxidative cleavage, evidenced by increased weight loss rates and lower activation energies (calculated via Kissinger or Flynn-Wall-Ozawa methods) .

Advanced Research Questions

Q. How can kinetic models resolve contradictions in reported activation energies for this compound decomposition?

Discrepancies often arise from differing assumptions in reaction order or heating rates. Employing iso-conversional methods (e.g., Friedman analysis) with multiple linear regression accounts for variable decomposition pathways. Cross-validation using experimental vs. calculated pyrolysis ratios (relative errors ~1%) enhances model reliability .

Q. What methodological frameworks are suitable for designing studies on this compound’s autooxidation mechanisms?

The PICOT framework (Population: this compound; Intervention: oxidation conditions; Comparison: inert vs. oxidative environments; Outcome: reaction kinetics; Time: decomposition stages) ensures structured hypothesis testing. The FINER criteria (Feasible, Novel, Ethical, Relevant) prioritize experiments addressing gaps in hydroperoxide isolation or oligomer characterization .

Q. How do molecular weight distributions of autooxidized this compound challenge classical oligomerization theories?

Gel permeation chromatography (GPC) reveals non-linear molecular weight increments (e.g., 294, 588, 882 Da), inconsistent with simple dimer/trimer formation. Structural analysis (e.g., IR, elemental analysis) suggests crosslinking via hydroxyl or carbonyl intermediates, supported by C10H18O3 stoichiometry deviations .

Q. What strategies mitigate data variability in quantifying this compound oxidation intermediates?

Standardize protocols for sample preparation (e.g., inert atmosphere storage) and use internal standards (e.g., deuterated linoleate) for GC-MS calibration. Statistical error analysis (e.g., ANOVA for triplicate trials) and adherence to AOCS official methods improve reproducibility .

Q. Methodological Guidance

Q. How should researchers address conflicting findings in this compound’s antioxidant interactions?

Conduct systematic reviews (PRISMA guidelines) to aggregate data from heterogeneous studies. Meta-analyses should categorize results by experimental design (e.g., solvent systems, antioxidant concentrations) and apply sensitivity analysis to identify confounding variables .

Q. What are best practices for reporting synthetic protocols involving this compound derivatives?

Follow COSMOS-E guidelines: detail catalysts, solvents, and purification steps (e.g., column chromatography conditions). For novel compounds, provide NMR/IR spectra, elemental analysis, and purity data (>95% by HPLC). Cite analogous procedures from JOC or JACS to benchmark methods .

Q. How can computational models complement experimental studies on this compound reactivity?

Density functional theory (DFT) predicts transition states for hydroperoxide formation, while molecular dynamics simulations model aggregation behavior. Validate predictions against experimental activation energies (±5% tolerance) and spectroscopic data .

Q. Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing thermal decomposition kinetics?

Use the Coats-Redfern method to derive activation energies (Ea) and pre-exponential factors (A). Confirm kinetic compensation effects (lnA vs. Ea linearity) and validate models using the coefficient of determination (R² >0.98) .

Q. How do researchers differentiate artifact peaks from true oxidation products in chromatograms?

Employ blank runs (solvent-only controls) and spike recovery tests. Compare retention indices with authentic standards and use tandem MS (MS/MS) to confirm fragment patterns .

Properties

IUPAC Name

methyl (9Z,12Z)-octadeca-9,12-dienoate
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InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7-,11-10-
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InChI Key

WTTJVINHCBCLGX-NQLNTKRDSA-N
Source PubChem
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Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC
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Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC
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Molecular Formula

C19H34O2
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Related CAS

19680-96-7
Record name 9,12-Octadecadienoic acid (9Z,12Z)-, methyl ester, dimer
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DSSTOX Substance ID

DTXSID7020843
Record name Methyl linoleate
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Molecular Weight

294.5 g/mol
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Physical Description

Liquid
Record name Methyl linoleate
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Boiling Point

373.00 to 374.00 °C. @ 760.00 mm Hg
Record name Methyl linoleate
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CAS No.

112-63-0, 2462-85-3, 68605-14-1
Record name Methyl linoleate
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Record name 9,12-Octadecadienoic acid (9Z,12Z)-, methyl ester
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Record name Methyl octadeca-9,12-dienoate
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Record name METHYL LINOLEATE
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Melting Point

-35 °C
Record name Methyl linoleate
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Retrosynthesis Analysis

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Methyl linoleate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.